
(1-(4-Bromophenyl)-3,3-dimethylcyclobutyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H19BrClN. This compound belongs to the class of amphetamines and is structurally similar to other stimulants such as amphetamine and methamphetamine. It is known for its unique structure, which includes a bromophenyl group and a cyclobutyl ring, making it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride involves several steps. One common method includes the reaction of 4-bromobenzyl bromide with acetone in the presence of a base to form the intermediate compound. This intermediate is then reacted with ammonia to produce the final product . The reaction conditions typically involve heating and stirring to ensure complete conversion of reactants to the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as a stimulant.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It is believed to exert its effects by modulating the release and uptake of neurotransmitters like dopamine and serotonin, leading to increased stimulation of the central nervous system . The specific pathways involved in its action are still under investigation, but it is known to have a similar mechanism to other amphetamines.
類似化合物との比較
1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride can be compared with other similar compounds, such as:
Amphetamine: Both compounds have stimulant effects, but 1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride has a unique bromophenyl group that may confer different pharmacological properties.
Methamphetamine: Similar in structure and function, but the presence of the cyclobutyl ring in 1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride distinguishes it from methamphetamine.
4-Bromobenzylamine: This compound shares the bromophenyl group but lacks the cyclobutyl ring, making it less complex and potentially less potent.
These comparisons highlight the uniqueness of 1-[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine hydrochloride and its potential for diverse applications in scientific research and industry.
特性
分子式 |
C13H19BrClN |
|---|---|
分子量 |
304.65 g/mol |
IUPAC名 |
[1-(4-bromophenyl)-3,3-dimethylcyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18BrN.ClH/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10;/h3-6H,7-9,15H2,1-2H3;1H |
InChIキー |
PZTXAYHQTKWYTA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)Br)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


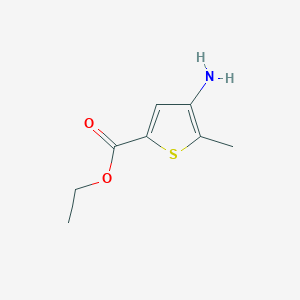
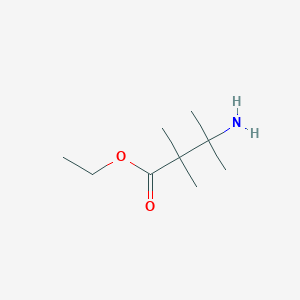
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

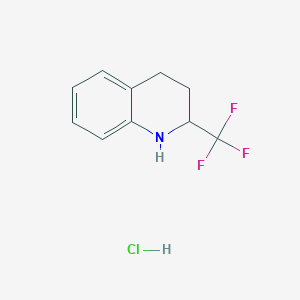
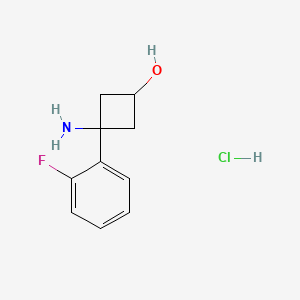
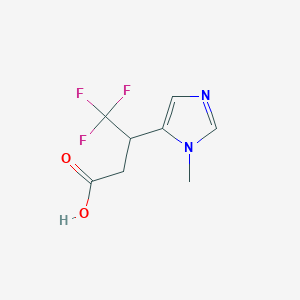
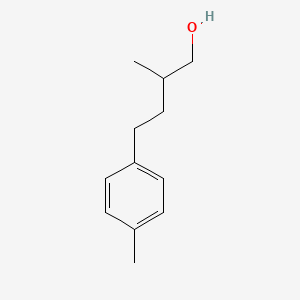
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
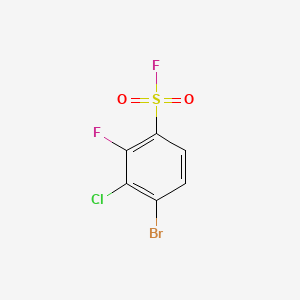
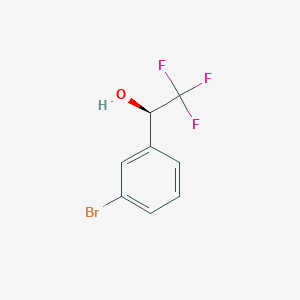

![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)

